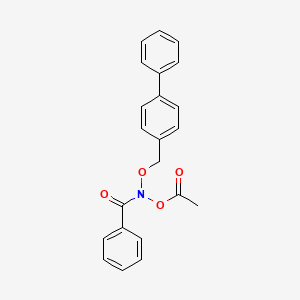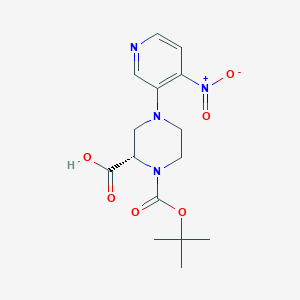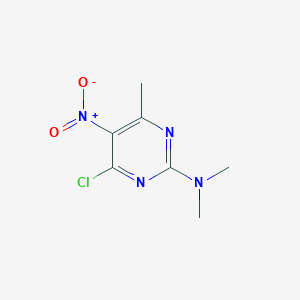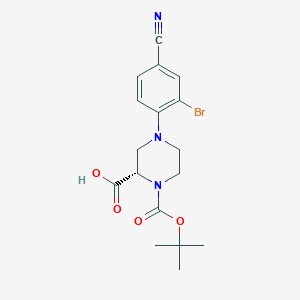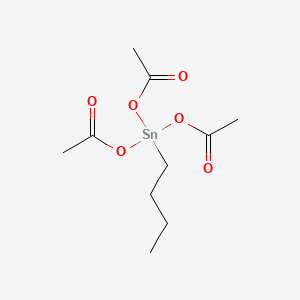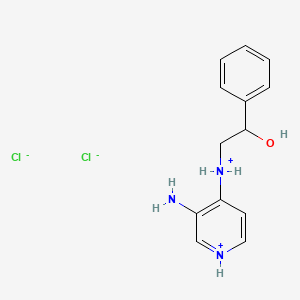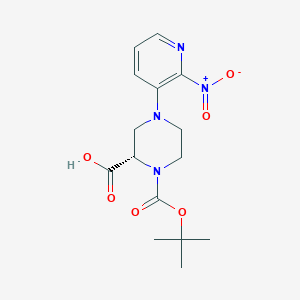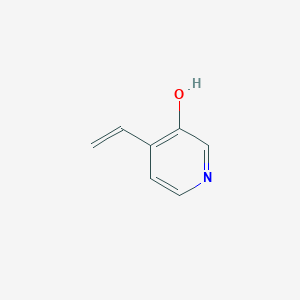
4-Ethenylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 4-Ethenylpyridin-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-vinylpyridine with a suitable oxidizing agent to introduce the hydroxyl group at the 3-position. Another method includes the use of pyridine derivatives and subsequent functional group transformations to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, oxidation, and purification through distillation or crystallization.
化学反応の分析
Types of Reactions: 4-Ethenylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-ethenylpyridin-3-one.
Reduction: Formation of 4-ethylpyridin-3-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
4-Ethenylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 4-ethenylpyridin-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the vinyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Pyridin-2-ol: Similar structure but with the hydroxyl group at the 2-position.
Pyridin-4-ol: Hydroxyl group at the 4-position, lacking the vinyl group.
4-Vinylpyridine: Lacks the hydroxyl group at the 3-position.
Uniqueness: 4-Ethenylpyridin-3-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in diverse ways, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
465519-16-8 |
|---|---|
分子式 |
C7H7NO |
分子量 |
121.14 g/mol |
IUPAC名 |
4-ethenylpyridin-3-ol |
InChI |
InChI=1S/C7H7NO/c1-2-6-3-4-8-5-7(6)9/h2-5,9H,1H2 |
InChIキー |
PUBZPHLGFGMBED-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C=NC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate](/img/structure/B13733931.png)

